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Introduction
CIL56, also known as Caspase-Independent Lethal 56, is a small molecule that has emerged

as a significant tool in the study of non-apoptotic cell death, particularly ferroptosis. Its

discovery stemmed from a broad phenotypic screen for compounds capable of inducing cell

death without the activation of caspases, the key mediators of apoptosis. This technical guide

provides a comprehensive overview of the discovery, origin, and multifaceted mechanism of

action of CIL56, incorporating detailed experimental protocols, quantitative data, and visual

representations of the key signaling pathways involved.

Discovery and Origin
CIL56 was identified in a large-scale chemical screen of 3,169 uncharacterized lethal

compounds designed to uncover novel mechanisms of regulated, non-apoptotic cell death.

From this initial pool, 451 compounds were found to be lethal to HT-1080 fibrosarcoma cells

without activating caspases. A subsequent "modulatory profiling" screen was performed on 56

of these caspase-independent lethal (CIL) compounds. This involved co-treating cells with the

CIL compounds and a panel of known cell death modulators to classify their mechanism of

action. CIL56 was one of ten compounds identified as inducing a form of regulated cell death

that could be modulated by specific inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15585970?utm_src=pdf-interest
https://www.benchchem.com/product/b15585970?utm_src=pdf-body
https://www.benchchem.com/product/b15585970?utm_src=pdf-body
https://www.benchchem.com/product/b15585970?utm_src=pdf-body
https://www.benchchem.com/product/b15585970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further investigation revealed that CIL56 induces a dual mechanism of cell death. At lower

concentrations, it acts as a potent inducer of ferroptosis, an iron-dependent form of regulated

cell death characterized by the accumulation of lipid reactive oxygen species (ROS). However,

at higher concentrations, CIL56 triggers a distinct, non-suppressible necrotic cell death

pathway. This dual activity led to the development of a more specific ferroptosis inducer, FIN56,

through lead optimization of the CIL56 scaffold.

Chemical Structure
Compound Chemical Formula Molar Mass CAS Number

CIL56 (CA3) C23H27N3O5S2 489.61 g/mol 300802-28-2

FIN56 C25H31N3O5S2 517.66 g/mol 1083162-61-1

Core Mechanisms of Action
The biological activity of CIL56 is complex, involving the modulation of multiple cellular

pathways. The primary mechanisms that have been elucidated are its roles in inducing

ferroptosis through lipid metabolism dysregulation, its function as a YAP1 inhibitor, and its

interaction with a novel protein acyltransferase complex.

Induction of Ferroptosis via Lipid Metabolism
Dysregulation
A key breakthrough in understanding CIL56's mechanism of action came from a genome-wide

haploid genetic screen in human KBM7 cells. This unbiased approach identified genes whose

inactivation conferred resistance to CIL56-induced cell death. The screen revealed a critical

role for the enzyme Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo

fatty acid synthesis.

Subsequent metabolomic analysis of CIL56-treated HT-1080 cells confirmed a significant,

ACC1-dependent accumulation of long-chain saturated and monounsaturated fatty acids. This

disruption of lipid homeostasis is a key driver of the lipid peroxidation that characterizes

ferroptosis.

Haploid Genetic Screen:
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Cell Culture: Near-haploid human KBM7 cells were used.

Mutagenesis: A gene-trap retrovirus was used to generate a library of cells with random gene

disruptions.

Screening: The mutagenized cell library was exposed to a lethal concentration of CIL56.

Selection and Identification: Cells that survived the CIL56 treatment were isolated, and the

disrupted genes were identified by sequencing the genomic DNA flanking the retroviral

insertion sites.

Metabolomic Analysis:

Sample Preparation: HT-1080 cells were treated with CIL56, and metabolites were extracted

using a methanol-based protocol.

LC-MS Analysis: The extracted metabolites were analyzed by liquid chromatography-mass

spectrometry (LC-MS) to identify and quantify changes in the cellular metabolome.

Data Analysis: The resulting data was analyzed to identify metabolites that were significantly

altered in response to CIL56 treatment.

Metabolite Class Fold Change (CIL56 vs. Control)

Long-Chain Saturated Fatty Acids ↑↑↑

Monounsaturated Fatty Acids ↑↑

Polyunsaturated Fatty Acids ↑

Note: The table provides a qualitative summary of the significant increase in fatty acid species

upon CIL56 treatment as detailed in the source literature.

Inhibition of YAP1/TEAD Transcriptional Activity
In the context of esophageal adenocarcinoma, CIL56, referred to as CA3 in this study, was

identified as a potent inhibitor of the Hippo signaling pathway effector, Yes-associated protein 1

(YAP1). YAP1 is a transcriptional co-activator that, upon nuclear translocation, binds to TEAD
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family transcription factors to drive the expression of genes involved in cell proliferation and

survival. CIL56 was shown to inhibit the transcriptional activity of the YAP1-TEAD complex,

leading to reduced proliferation and increased apoptosis in cancer cells with high YAP1

expression.[1][2][3][4][5]

Cell Transfection: Cells were co-transfected with a luciferase reporter plasmid containing

TEAD-responsive elements and a YAP1 expression vector.

Compound Treatment: Transfected cells were treated with varying concentrations of CIL56
(CA3).

Luciferase Assay: After incubation, cell lysates were collected, and luciferase activity was

measured as a readout of YAP1-TEAD transcriptional activity.

Interaction with the ZDHHC5-GOLGA7 Protein
Acyltransferase Complex
Further genetic screening identified a novel player in CIL56-induced cell death: a protein

acyltransferase complex composed of ZDHHC5 and GOLGA7.[6][7] Protein S-acylation

(palmitoylation) is a reversible lipid modification that regulates protein trafficking and function.

The ZDHHC5-GOLGA7 complex is localized to the Golgi apparatus and plasma membrane.

CIL56 treatment was found to induce a "ballooning" of the Golgi, suggesting a disruption of

protein trafficking. The lethality of CIL56 is dependent on the catalytic activity of this complex,

pointing to a novel mechanism of cell death regulated by protein palmitoylation.

Cell Lysis: Cells expressing tagged versions of ZDHHC5 and GOLGA7 were lysed.

Immunoprecipitation: An antibody targeting one of the tagged proteins was used to pull down

the protein and any interacting partners.

Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and

immunoblotted with an antibody against the other tagged protein to confirm the interaction.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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